molecular formula C15H18N4O3S2 B256049 N-{3-[(3-methoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide

N-{3-[(3-methoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide

Cat. No. B256049
M. Wt: 366.5 g/mol
InChI Key: PQUZZQBJXGKWAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(3-methoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide is a chemical compound that has gained significant interest in the scientific community due to its potential in various research applications.

Mechanism of Action

The exact mechanism of action of N-{3-[(3-methoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-{3-[(3-methoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide has also been found to have other biochemical and physiological effects. Studies have shown that this compound can reduce inflammation and oxidative stress, which are implicated in a variety of diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-{3-[(3-methoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide in lab experiments is its potential to inhibit cancer cell growth. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.

Future Directions

There are several future directions for research on N-{3-[(3-methoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide. One direction is to further investigate its anti-cancer properties and optimize its use in cancer treatment. Another direction is to explore its potential in other disease areas, such as inflammation and oxidative stress. Additionally, further research is needed to fully understand the mechanism of action of this compound.

Synthesis Methods

The synthesis of N-{3-[(3-methoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide involves the reaction of 3-(3-methoxypropyl)aminopropanoic acid with 2-(2-aminothiazol-4-yl)-5-methylthiophene-3-carboxylic acid. The resulting compound is then subjected to cyclization and carbamoylation to obtain the final product.

Scientific Research Applications

N-{3-[(3-methoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide has been found to have potential in various scientific research applications. One such application is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells.

properties

Product Name

N-{3-[(3-methoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide

Molecular Formula

C15H18N4O3S2

Molecular Weight

366.5 g/mol

IUPAC Name

N-[3-(3-methoxypropylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]thiadiazole-4-carboxamide

InChI

InChI=1S/C15H18N4O3S2/c1-22-7-3-6-16-14(21)12-9-4-2-5-11(9)24-15(12)17-13(20)10-8-23-19-18-10/h8H,2-7H2,1H3,(H,16,21)(H,17,20)

InChI Key

PQUZZQBJXGKWAT-UHFFFAOYSA-N

SMILES

COCCCNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CSN=N3

Canonical SMILES

COCCCNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CSN=N3

Origin of Product

United States

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